

The role of CCR1 signaling in inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCR1 antagonist 10	
Cat. No.:	B15623189	Get Quote

An In-depth Technical Guide to the Role of CCR1 Signaling in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

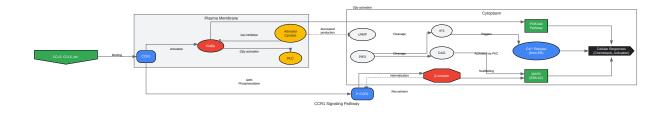
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses. Expressed predominantly on leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 and its ligands are central to the recruitment of these cells to sites of inflammation. This function has positioned CCR1 as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory pain. This technical guide provides a comprehensive overview of CCR1 signaling, its role in various pathologies, quantitative data on antagonist efficacy, and detailed protocols for key experimental assays used in its study.

The CCR1 Receptor and its Ligands

CCR1 is a highly promiscuous receptor, binding to a wide array of CC chemokines. This redundancy is a key feature of the chemokine system. The primary high-affinity ligands for human CCR1 are CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES).[1][2] Other chemokines have also been shown to activate CCR1, including CCL7 (MCP-3), CCL8 (MCP-2), CCL14 (HCC-1), CCL15 (LKN-1), and CCL23 (MPIF-1).[1][3][4] This broad ligand repertoire allows for fine-tuned

control over leukocyte trafficking in diverse inflammatory contexts. The expression of these ligands is often upregulated in inflamed tissues, creating a chemical gradient that directs the migration of CCR1-expressing immune cells.[5]

The CCR1 Signaling Cascade


As a member of the GPCR family, CCR1 transduces extracellular chemokine signals into intracellular responses via heterotrimeric G proteins. The signaling pathway is complex, involving canonical G protein-dependent pathways and G protein-independent pathways mediated by β -arrestin.

- 2.1 G Protein-Dependent Signaling Upon ligand binding, CCR1 undergoes a conformational change, allowing it to couple primarily with the Gai subunit of the G protein complex.[6] This initiates a cascade of downstream events:
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
- Activation of Phospholipase C (PLC): The dissociated Gβy subunits activate PLC, which
 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
 diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] This transient increase in intracellular calcium is a critical signal for cell activation and migration.
- Activation of Downstream Kinases: The signaling cascade also leads to the activation of key kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2), which regulate cell survival, proliferation, and chemotaxis.[10][11][12] In some contexts, such as arthritis models, the JAK/STAT pathway has also been shown to be associated with CCR1 activation. [13]
- 2.2 G Protein-Independent (β -Arrestin) Signaling Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), CCR1 recruits β -arrestin proteins. This has two main consequences:

- Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G
 protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein,
 linking CCR1 to the cellular endocytic machinery (e.g., clathrin), leading to receptor
 internalization.[7]
- Scaffolding for Signaling Complexes: β-arrestin can also act as a scaffold for other signaling molecules, initiating a second wave of G protein-independent signaling, which can contribute to pathways like MAPK activation.[11][14]

Interestingly, CCR1 has been shown to exhibit significant constitutive (ligand-independent) activity, leading to basal G protein signaling and β-arrestin-mediated internalization.[7]

Click to download full resolution via product page

A simplified diagram of the CCR1 signaling cascade.

Role of CCR1 in Key Inflammatory Diseases

Foundational & Exploratory

- 3.1 Rheumatoid Arthritis (RA) RA is characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction. A hallmark of RA is the significant infiltration of monocytes and macrophages into the synovial tissue.[5] CCR1 and its ligands, particularly CCL3 and CCL5, are highly expressed in the RA synovium, driving this monocytic influx.[5][15] Preclinical studies using animal models like collagen-induced arthritis (CIA) have demonstrated that blocking CCR1 signaling, either through genetic knockout or with small molecule antagonists, reduces joint inflammation, cellular infiltration, and joint damage.[6][16] This has made CCR1 a prime target for RA drug development.
- 3.2 Multiple Sclerosis (MS) MS is an autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[17] The recruitment of inflammatory leukocytes, including T cells and monocytes, across the blood-brain barrier is a critical step in lesion formation. CCR1 is expressed on these infiltrating cells and is implicated in their migration into the CNS.[17][18] In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, the CCR1 antagonist BX 471 showed strong therapeutic effects. [17] However, a clinical trial of BX 471 in patients with relapsing-remitting MS did not show a significant reduction in newly active lesions, suggesting the redundancy of the chemokine system or that CCR1's role may be more prominent in specific stages or subtypes of the disease.[9][19]
- 3.3 Atherosclerosis The role of CCR1 in atherosclerosis is complex and appears to be context-dependent. Atherosclerosis is a chronic inflammatory disease of the arteries. While CCR1 is expressed by key atherogenic cells like macrophages and T cells, studies have yielded conflicting results.[8][20] In a key study, bone marrow-specific disruption of CCR1 in LDLr-deficient mice unexpectedly led to a 70% increase in atherosclerotic lesion size after 12 weeks on an atherogenic diet.[8][20] This suggests that in some settings, CCR1 signaling may play a protective or plaque-stabilizing role.[21] This contrasts with the generally pro-inflammatory role seen in other diseases and highlights the need for careful consideration when targeting this receptor in cardiovascular indications.

3.4 Other Inflammatory Conditions

• Inflammatory Pain: CCR1 and its ligand CCL3 are upregulated in inflamed tissues. Blockade of CCR1 with antagonists or neutralization of CCL3 can reduce thermal hyperalgesia and mechanical allodynia in animal models of acute and chronic inflammation.[22][23]

- Renal Injury: In models of renal ischemia-reperfusion injury, CCR1 is crucial for the infiltration
 of neutrophils and macrophages, and its absence or blockade reduces this inflammatory
 influx.[4]
- Respiratory Diseases: CCR1 is involved in T-cell mediated respiratory inflammation and may be a target for alleviating T-cell accumulation during the exacerbation of asthmatic disease.
 [24]

Therapeutic Targeting of CCR1: Preclinical and Clinical Evidence

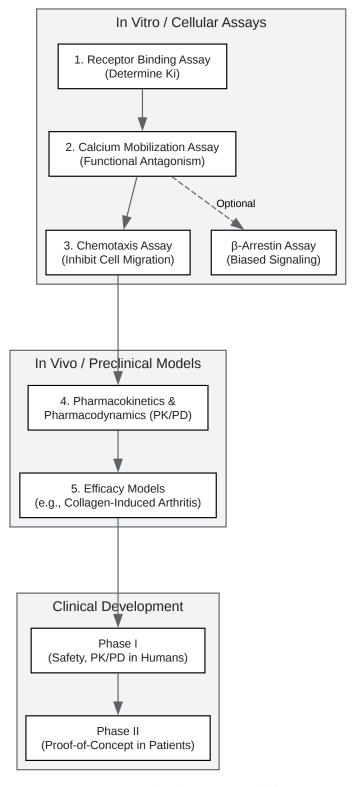
The central role of CCR1 in leukocyte recruitment has made it an attractive target for drug development. Several small molecule antagonists have been advanced into clinical trials.

4.1 Quantitative Data on CCR1 Antagonists The potency of CCR1 antagonists can be compared across various functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Compound	Assay Type	IC50 (nmol/L)	Reference
CCX354	CCL3-induced CD11b Upregulation (Human Whole Blood)	200	[10]
Alexa647-CCL3 Internalization (Human Whole Blood)	130	[10]	
CCL15-induced Monocyte Chemotaxis (100% Human Serum)	25	[10]	
MLN3897	CCL3-induced CD11b Upregulation (Human Whole Blood)	210	[10]
Alexa647-CCL3 Internalization (Human Whole Blood)	45	[10]	
CCL15-induced Monocyte Chemotaxis (100% Human Serum)	2	[10]	_
CP-481,715	CCL3-induced CD11b Upregulation (Human Whole Blood)	160	[10]
CCL3-induced Monocyte Chemotaxis (Buffer)	55	[10]	

- 4.2 Clinical Trial Outcomes While several CCR1 antagonists entered clinical trials, success has been limited, underscoring the challenges of targeting the complex and redundant chemokine network.
- CCX354-C in Rheumatoid Arthritis: A 12-week, randomized, placebo-controlled Phase II trial (CARAT-2) evaluated CCX354-C in patients with RA on a background of methotrexate.[3]

- Primary Outcome: The drug was generally safe and well-tolerated.[3]
- Efficacy (ACR20 Response at Week 12): In a prespecified patient population, the 200 mg
 once-daily dose showed a statistically significant improvement over placebo.[3]


Treatment Group	ACR20 Response Rate	p-value (vs. Placebo)
Placebo	30%	-
CCX354-C 100 mg BID	44%	0.17
CCX354-C 200 mg QD	56%	0.01
(Data from the prespecified population of patients satisfying CRP and joint count eligibility criteria at screening and day 1)[3]		

Other Trials: Antagonists like BX471 for MS and others for RA and COPD (e.g., CP-481,715, MLN3897) did not meet their primary efficacy endpoints in larger clinical trials, leading to the discontinuation of their development.[9][19]

Experimental Methodologies for Studying CCR1

A variety of in vitro and in vivo assays are used to characterize CCR1 function and evaluate the potency of potential antagonists.

CCR1 Antagonist Discovery Workflow

Click to download full resolution via product page

A typical workflow for the discovery and development of a CCR1 antagonist.

Foundational & Exploratory

5.1 Radioligand Binding Assay This assay is the gold standard for determining the affinity (Ki) of a test compound for CCR1.[1][4]

- Principle: Measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [125]-CCL3) for binding to CCR1 expressed on cell membranes.
- Methodology:
 - Membrane Preparation: Prepare membrane fractions from cells overexpressing CCR1 (e.g., HEK293-CCR1) by homogenization and centrifugation.[16]
 - Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in a binding buffer.
 - Separation: After reaching equilibrium, separate receptor-bound radioligand from free radioligand by rapid vacuum filtration through glass fiber filters.[16]
 - Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
 - Analysis: Plot the percentage of inhibition against the test compound concentration to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[1]
- 5.2 Calcium Mobilization Assay This functional assay measures the ability of a compound to block ligand-induced CCR1 signaling.[5][8]
- Principle: CCR1 activation by a ligand (e.g., CCL5) triggers a Gαi/PLC-mediated release of intracellular calcium. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.
- Methodology:
 - Cell Loading: Load CCR1-expressing cells (e.g., THP-1 monocytes) with a cell-permeable calcium-sensitive dye, such as Fluo-4 AM.[19]
 - Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist compound.

- Agonist Stimulation: Add a fixed concentration of a CCR1 agonist (e.g., CCL5) to stimulate the receptor.
- Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR).[5][20]
- Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the calcium response against the compound concentration.

5.3 Chemotaxis Assay (Boyden Chamber) This assay directly measures the primary biological function of CCR1: mediating cell migration.[13]

- Principle: Measures the ability of cells to migrate through a porous membrane towards a chemoattractant in a two-compartment chamber. Antagonists are assessed for their ability to block this migration.
- Methodology:
 - Chamber Setup: Place a microporous membrane (e.g., 5 μm pore size for monocytes)
 between the upper and lower wells of a Boyden chamber or Transwell plate.[13]
 - Chemoattractant: Add a CCR1 ligand (e.g., CCL3) to the lower chamber.
 - Cell Preparation: Resuspend CCR1-expressing cells (e.g., primary human monocytes) in assay medium, pre-incubating them with varying concentrations of the antagonist or vehicle control.
 - Migration: Add the cell suspension to the upper chamber and incubate for several hours (e.g., 2-4 hours) to allow for migration.
 - Quantification: After incubation, remove non-migrated cells from the top of the membrane.
 Fix and stain the migrated cells on the underside of the membrane and count them using microscopy.
 - Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration to determine the IC50.

5.4 Collagen-Induced Arthritis (CIA) In Vivo Model This is the most widely used animal model for RA and is essential for evaluating the in vivo efficacy of anti-arthritic compounds, including CCR1 antagonists.[17][18]

- Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen
 emulsified in adjuvant induces an autoimmune response that leads to an inflammatory
 arthritis closely resembling human RA.
- Methodology:
 - Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of male DBA/1 mice (8-10 weeks old).[17][18]
 - Booster Immunization (Day 21): Administer a second injection of type II collagen
 emulsified in Incomplete Freund's Adjuvant (IFA) to boost the immune response.[17]
 - Dosing: Begin administration of the CCR1 antagonist (e.g., daily oral gavage) either prophylactically (starting around day 21) or therapeutically (after the onset of clinical signs).
 - Clinical Scoring: Monitor the mice daily or every other day for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (max score of 16 per mouse).
 - Terminal Analysis (e.g., Day 42): At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure inflammatory biomarkers.

Conclusion and Future Directions

CCR1 signaling is a fundamental mechanism driving the recruitment of inflammatory cells in numerous diseases. Its role in conditions like rheumatoid arthritis is well-supported by extensive preclinical data. However, the clinical translation of CCR1 antagonists has proven challenging, likely due to the redundancy within the chemokine network and the complex, sometimes opposing, roles the receptor may play in different pathologies like atherosclerosis.

Future research in this area should focus on:

- Biased Signaling: Investigating whether biased agonists or antagonists that selectively modulate G protein or β-arrestin pathways can offer more targeted therapeutic effects with fewer side effects.
- Combination Therapies: Exploring the efficacy of CCR1 antagonists in combination with other anti-inflammatory agents to achieve synergistic effects.
- Patient Stratification: Identifying biomarkers that could predict which patient populations are most likely to respond to CCR1-targeted therapies.

Despite the setbacks in clinical development, the foundational science strongly supports the continued investigation of CCR1 as a key node in the inflammatory cascade and a viable, albeit challenging, therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 3. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 8. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors -PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. chondrex.com [chondrex.com]
- 17. youtube.com [youtube.com]
- 18. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Patient Reported Outcomes in Rheumatoid Arthritis Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Boyden chamber assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Abrogation of CC chemokine receptor 9 ameliorates collagen-induced arthritis of mice -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of CCR1 signaling in inflammatory diseases].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623189#the-role-of-ccr1-signaling-in-inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com